molecular formula C7H6Cl2O B165449 2,4-Dichloroanisole CAS No. 553-82-2

2,4-Dichloroanisole

Cat. No. B165449
Key on ui cas rn: 553-82-2
M. Wt: 177.02 g/mol
InChI Key: CICQUFBZCADHHX-UHFFFAOYSA-N
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Patent
US05272128

Procedure details

2,4-dichloro-6-methoxybenzenesulfonyl chloride from 2,4-dichloroanisole and 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride from 2,5-dichloro-p-xylene.
Name
2,4-dichloro-6-methoxybenzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C=C(OC)C=1[S:11]([Cl:14])(=[O:13])=[O:12].Cl[C:16]1C=C(Cl)C=CC=1OC.ClC1C(C)=CC(Cl)=C(C)C=1S(Cl)(=O)=O.Cl[C:40]1[CH:45]=[C:44](C)[C:43]([Cl:47])=[CH:42][C:41]=1[CH3:48]>>[CH3:16][C:45]1[CH:44]=[C:43]([Cl:47])[CH:42]=[C:41]([CH3:48])[C:40]=1[S:11]([Cl:14])(=[O:13])=[O:12]

Inputs

Step One
Name
2,4-dichloro-6-methoxybenzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)OC)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1C)Cl)C)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)C)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)Cl)C)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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